卡布特罗-d9 半硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

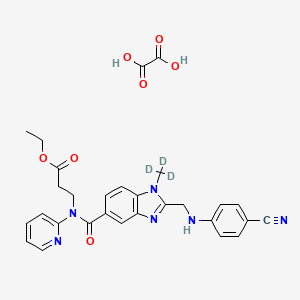

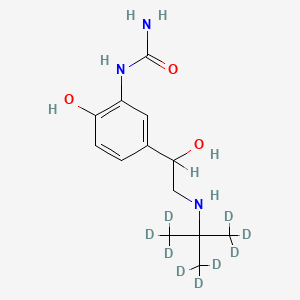

Carbuterol-d9 Hemisulfate Salt is a stable isotope labelled version of Carbuterol . It is a part of the Carbuterol API family and is used in various research areas such as Neurotransmission, Nociception, Depression, Parkinson’s, Schizophrenia, Stress and Anxiety, Pain and Inflammation .

Molecular Structure Analysis

The molecular formula of Carbuterol-d9 Hemisulfate Salt is C13H12D9N3O3 • 1/2 H2SO4 . The molecular weight is 276.384904 .Physical And Chemical Properties Analysis

The physical and chemical properties of Carbuterol-d9 Hemisulfate Salt are not fully detailed in the search results. It is known that its molecular weight is 276.384904 and its melting point is greater than 180°C .科学研究应用

腺苷受体调节和促红细胞生成素生成

腺苷类似物的半硫酸盐对促红细胞生成素的产生有显着影响,这对于红细胞的形成至关重要。涉及腺苷半硫酸盐的研究表明,在缺氧情况下红细胞生成有显着增加,突出了半硫酸盐在与血细胞形成和氧合过程相关的医学研究中的潜力 (Ueno et al., 1988)。

支气管扩张剂特性和选择性

对卡布特罗(一种与卡布特罗-d9 半硫酸盐相关的化合物)的研究强调了其作为支气管扩张剂的功效,其作用时间长,对支气管的选择性高于对心血管的影响。这证明了半硫酸盐在呼吸道治疗开发中的潜力,特别是对于哮喘和慢性阻塞性肺病等疾病 (Wardell et al., 1974)。

β-肾上腺素能激动剂和粘液运输

研究表明,像卡布特罗这样的 β-肾上腺素能激动剂可以显着增加气管粘液速度,这是身体对呼吸道感染的防御机制中的关键因素。这项研究强调了半硫酸盐在改善呼吸功能受损患者的纤毛清除中的治疗潜力 (Sackner et al., 1976)。

抗利尿作用和 β-肾上腺素能刺激

对 β-肾上腺素能激动剂的抗利尿作用的研究揭示了 β-1 和 β-2 受体参与尿量和钠潴留的调节。这突出了半硫酸盐在与肾功能、体液平衡和心血管健康相关的研究中的潜在应用 (Shibouta et al., 1978)。

作用机制

Target of Action

Carbuterol primarily targets the β2-adrenergic receptors . These receptors are predominantly found in the lungs, specifically in the tracheobronchial smooth muscle . The β2-adrenergic receptors play a crucial role in regulating bronchodilation, making them a key target for drugs used to treat respiratory conditions.

Mode of Action

Carbuterol-d9, like its parent compound Carbuterol, is believed to interact with its targets, the β2-adrenergic receptors, leading to bronchodilation . This interaction is thought to be mediated through β-adrenergic receptor stimulation . The compound discriminates between the cardiac (β1) and tracheobronchial smooth muscle (β2) receptors , showing a higher selectivity for the latter, which results in a more potent bronchodilator activity with less impact on the heart.

Biochemical Pathways

This, in turn, activates protein kinase A (PKA), leading to relaxation of the smooth muscle in the airways and thus bronchodilation .

Pharmacokinetics

The deuterium labeling is known to potentially affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable isotope of hydrogen, can form stronger bonds with carbon, potentially slowing down the metabolism of the drug and thereby potentially enhancing its bioavailability and half-life .

Result of Action

The primary result of Carbuterol-d9’s action is bronchodilation . By selectively targeting β2-adrenergic receptors in the tracheobronchial smooth muscle, it helps relax these muscles, thereby opening up the airways and making it easier to breathe . This makes it potentially useful in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD).

Action Environment

Factors such as diet, physical activity, exposure to pollutants, and individual health status can potentially influence the body’s response to medication . For instance, certain foods or substances could potentially interact with the drug, affecting its absorption, distribution, metabolism, or excretion. Similarly, an individual’s overall health status, including the presence of other diseases, could potentially affect the drug’s efficacy and safety profile.

属性

IUPAC Name |

[5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXXQOFIRIICG-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)NC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

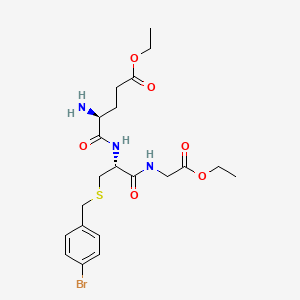

![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)